

# Application Notes and Protocols for Oral Administration of Cb-103 In Vivo

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## Compound of Interest

Compound Name: Cb-103

Cat. No.: B1273782

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of **Cb-103**, a first-in-class, orally active pan-Notch inhibitor, for in vivo preclinical studies. **Cb-103** selectively blocks the protein-protein interaction between the Notch intracellular domain (NICD) and the CSL transcription factor complex, inhibiting Notch signaling.<sup>[1][2][3][4][5]</sup> This unique mechanism of action makes it a promising candidate for circumventing resistance to other Notch inhibitors like gamma-secretase inhibitors (GSIs).<sup>[4][6][7]</sup>

## Data Presentation

### In Vivo Formulation Components

A common formulation for the oral administration of **Cb-103** in preclinical models has been identified.<sup>[8]</sup> The following table outlines the components and their respective percentages in the final formulation.

Component	Percentage (%)	Role
Dimethyl sulfoxide (DMSO)	5	Solubilizing agent
PEG300	40	Vehicle and solubilizer
Tween 80	5	Surfactant and emulsifier
ddH <sub>2</sub> O (double-distilled water)	50	Diluent

## Preclinical Dosing Information

The following table summarizes dosages used in published in vivo studies. The optimal dose for a specific study should be determined empirically.

Animal Model	Dosage	Administration Route	Reference
NOD/SCIDyc <sup>-/-</sup> mice	20 mg/kg	Oral gavage	<a href="#">[8]</a>
C57Bl/6 wt mice	25 mg/kg	Oral gavage	<a href="#">[8]</a>
ESR1-mutant BC xenografts	40 mg/kg	Not specified	<a href="#">[6]</a>
GSI-resistant TNBC model	60 mg/kg (MTD)	Not specified	<a href="#">[6]</a>

## Experimental Protocols

### Preparation of Cb-103 Formulation for Oral Gavage

This protocol details the step-by-step procedure for preparing a 1 mL working solution of **Cb-103** for oral administration in mice.

Materials:

- **Cb-103** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous

- PEG300
- Tween 80
- Double-distilled water (ddH<sub>2</sub>O)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer

Procedure:

- Prepare a stock solution of **Cb-103** in DMSO. **Cb-103** is soluble in DMSO at a concentration of 48 mg/mL.[8] To prepare the stock, weigh the appropriate amount of **Cb-103** and dissolve it in fresh DMSO. Ensure the DMSO is not moisture-laden as this can reduce solubility.[8]
- Dispense PEG300. In a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.
- Add **Cb-103** stock solution. To the PEG300, add 50 µL of the 48 mg/mL **Cb-103** stock solution in DMSO.
- Mix thoroughly. Vortex the mixture until the solution is clear and homogenous.
- Add Tween 80. Add 50 µL of Tween 80 to the mixture.
- Mix again. Vortex the solution until it is clear and evenly mixed.
- Add ddH<sub>2</sub>O. Add 500 µL of ddH<sub>2</sub>O to bring the total volume to 1 mL.
- Final mixing. Vortex the solution one final time to ensure all components are thoroughly mixed.
- Immediate use. It is recommended to use the freshly prepared formulation immediately for optimal results.[8] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]

## In Vivo Oral Administration via Gavage

This protocol describes the standard procedure for administering the prepared **Cb-103** formulation to mice.

Materials:

- Prepared **Cb-103** formulation
- Appropriate animal model (e.g., NOD/SCIDyc<sup>-/-</sup> or C57Bl/6 mice)
- Animal scale
- Gavage needles (size appropriate for the animal)
- Syringes (1 mL)

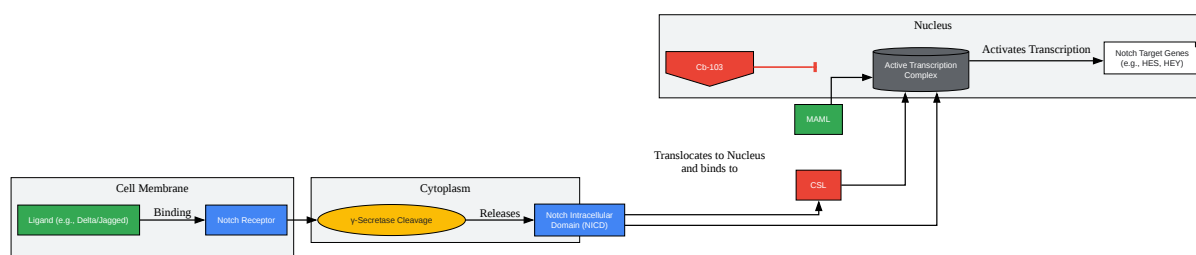
Procedure:

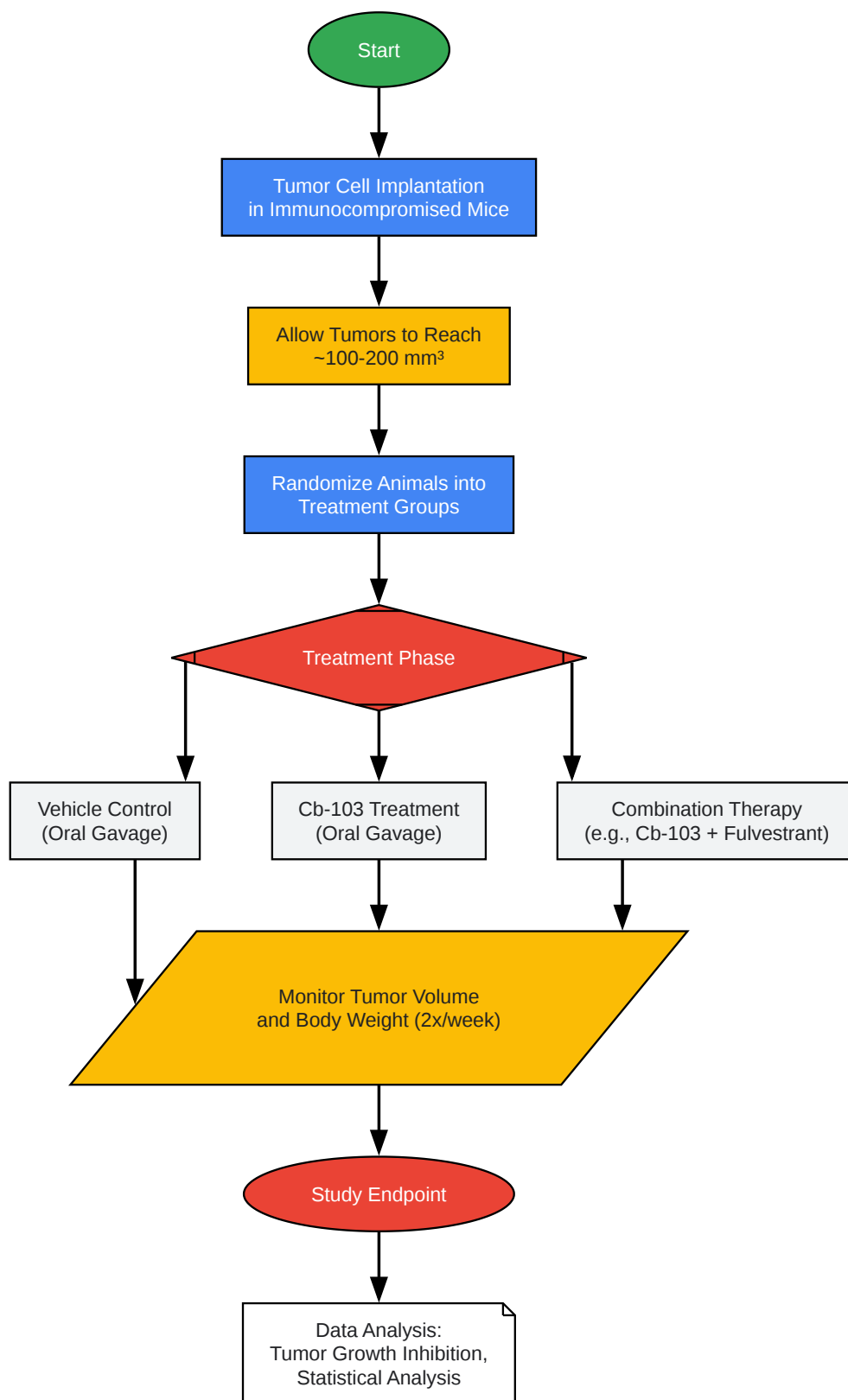
- Animal handling. Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
- Weigh the animal. Accurately weigh each animal to determine the correct volume of the formulation to administer.
- Calculate the dose. Based on the desired dosage (e.g., 20 mg/kg), calculate the volume of the **Cb-103** formulation needed for each animal. For a 2.4 mg/mL formulation, a 20 g mouse would require approximately 167  $\mu$ L for a 20 mg/kg dose.
- Draw the formulation. Using a 1 mL syringe fitted with a gavage needle, draw up the calculated volume of the **Cb-103** formulation.
- Oral gavage. Gently restrain the animal and insert the gavage needle into the esophagus. Administer the formulation slowly and carefully to avoid aspiration.
- Monitoring. After administration, monitor the animal for any signs of distress or adverse reactions.

- Tumor monitoring (for efficacy studies). For tumor xenograft studies, monitor tumor growth twice a week using digital calipers. Tumor volume can be calculated using the formula:  $(0.52 \times [\text{length} \times \text{width}^2])$ .[\[6\]](#)

## Visualizations

### Signaling Pathway of Cb-103





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